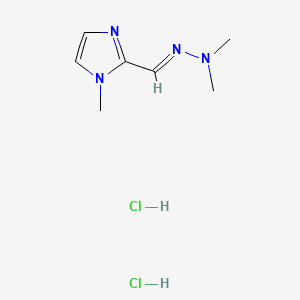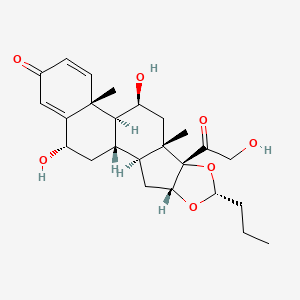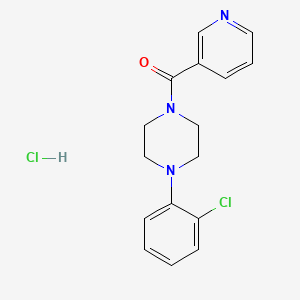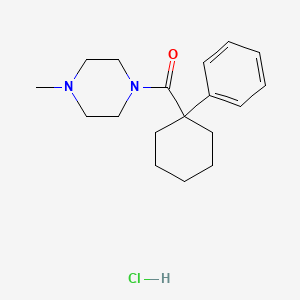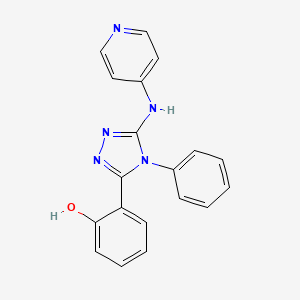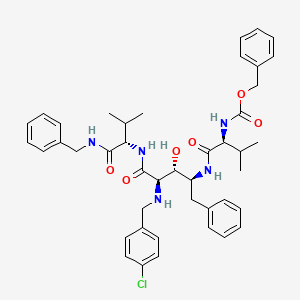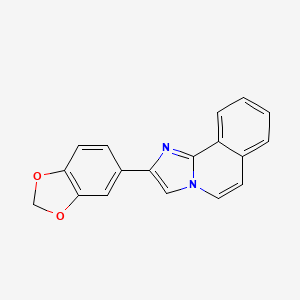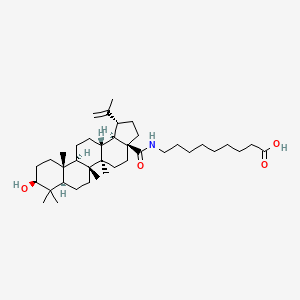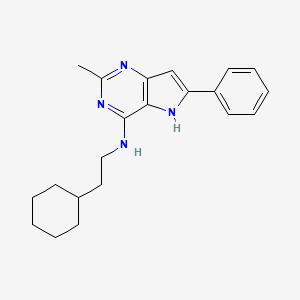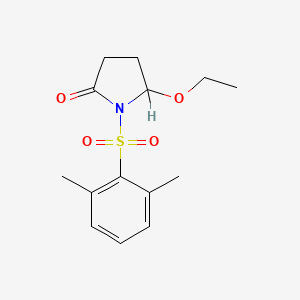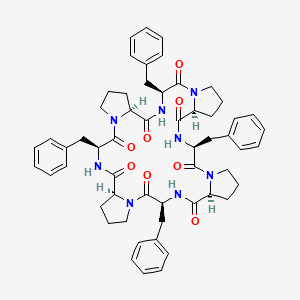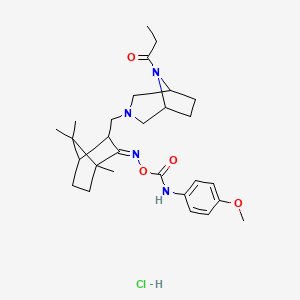
3,8-Diazabicyclo(3.2.1)octane, 3-((3-(((((4-methoxyphenyl)amino)carbonyl)oxy)imino)-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)methyl)-8-(1-oxopropyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diazabicyclo(3.2.1)octane, 3-((3-(((((4-methoxyphenyl)amino)carbonyl)oxy)imino)-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)methyl)-8-(1-oxopropyl)-, monohydrochloride is a complex organic compound with a unique structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate molecular structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Preparation Methods
The synthesis of 3,8-Diazabicyclo(3.2.1)octane, 3-((3-(((((4-methoxyphenyl)amino)carbonyl)oxy)imino)-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)methyl)-8-(1-oxopropyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the bicyclic core, followed by the introduction of various functional groups. Reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the bicyclic core.
Scientific Research Applications
3,8-Diazabicyclo(3.2.1)octane, 3-((3-(((((4-methoxyphenyl)amino)carbonyl)oxy)imino)-4,7,7-trimethylbicyclo(2.2.1)hept-2-yl)methyl)-8-(1-oxopropyl)-, monohydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique structure and reactivity. Industrial applications may include its use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
When compared to similar compounds, 3,8-Diazabicyclo(321)octane, 3-((3-(((((4-methoxyphenyl)amino)carbonyl)oxy)imino)-4,7,7-trimethylbicyclo(221)hept-2-yl)methyl)-8-(1-oxopropyl)-, monohydrochloride stands out due to its unique combination of functional groups and bicyclic structure Similar compounds may include other bicyclic amines or derivatives with different substituents
Properties
CAS No. |
97670-18-3 |
|---|---|
Molecular Formula |
C28H41ClN4O4 |
Molecular Weight |
533.1 g/mol |
IUPAC Name |
[(Z)-[1,7,7-trimethyl-3-[(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)methyl]-2-bicyclo[2.2.1]heptanylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C28H40N4O4.ClH/c1-6-24(33)32-19-9-10-20(32)16-31(15-19)17-22-23-13-14-28(4,27(23,2)3)25(22)30-36-26(34)29-18-7-11-21(35-5)12-8-18;/h7-8,11-12,19-20,22-23H,6,9-10,13-17H2,1-5H3,(H,29,34);1H/b30-25-; |
InChI Key |
AOOSNLBFKMJGMF-NNLGMZJTSA-N |
Isomeric SMILES |
CCC(=O)N1C2CCC1CN(C2)CC\3C4CCC(/C3=N\OC(=O)NC5=CC=C(C=C5)OC)(C4(C)C)C.Cl |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)CC3C4CCC(C3=NOC(=O)NC5=CC=C(C=C5)OC)(C4(C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


